Cas no 142473-98-1 (5'''-O-Feruloyl complanatoside B)

142473-98-1 structure
Nome del prodotto:5'''-O-Feruloyl complanatoside B
5'''-O-Feruloyl complanatoside B Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5'''-O-Feruloyl complanatoside B
- DA-49884
- 142473-98-1
- FS-7260
- AKOS040763630
-
- Inchi: InChI=1S/C43H48O23/c1-57-21-12-23(47)29-25(13-21)62-36(19-5-7-20(8-6-19)61-40-35(54)33(52)30(49)26(14-44)63-40)37(32(29)51)65-41-38(34(53)31(50)27(15-45)64-41)66-42-39(55)43(56,17-60-42)16-59-28(48)10-4-18-3-9-22(46)24(11-18)58-2/h3-13,26-27,30-31,33-35,38-42,44-47,49-50,52-56H,14-17H2,1-2H3/b10-4+/t26-,27-,30-,31-,33+,34+,35-,38-,39+,40-,41+,42+,43-/m1/s1
- Chiave InChI: UTPCLOFGDXGRFY-KVDBRUDJSA-N
- Sorrisi: COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(COC(=O)C=CC5=CC(=C(C=C5)O)OC)O)O)C6=CC=C(C=C6)OC7C(C(C(C(O7)CO)O)O)O)O
Proprietà calcolate
- Massa esatta: 932.25863777g/mol
- Massa monoisotopica: 932.25863777g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 11
- Conta accettatore di obbligazioni idrogeno: 23
- Conta atomi pesanti: 66
- Conta legami ruotabili: 16
- Complessità: 1690
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 13
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.3
- Superficie polare topologica: 349Ų
5'''-O-Feruloyl complanatoside B Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-N10597-1mg |
5'''-O-Feruloyl complanatoside B |
142473-98-1 | 1mg |
¥2300 | 2024-04-20 | ||
MedChemExpress | HY-N10597-5mg |
5'''-O-Feruloyl complanatoside B |
142473-98-1 | 5mg |
¥5700 | 2024-04-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6649-5 mg |
5'''-O-Feruloyl complanatoside B |
142473-98-1 | 5mg |
¥4340.00 | 2022-04-26 | ||
ChemFaces | CFN91128-5mg |
5'''-O-Feruloyl complanatoside B |
142473-98-1 | >=98% | 5mg |
$413 | 2023-09-19 | |
TargetMol Chemicals | TN6649-5 mg |
5'''-O-Feruloyl complanatoside B |
142473-98-1 | 98% | 5mg |
¥ 4,340 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6649-5mg |
5'''-O-Feruloyl complanatoside B |
142473-98-1 | 5mg |
¥ 4340 | 2023-09-08 | ||
TargetMol Chemicals | TN6649-5mg |
5'''-O-Feruloyl complanatoside B |
142473-98-1 | 5mg |
¥ 4340 | 2024-07-20 |
5'''-O-Feruloyl complanatoside B Letteratura correlata
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
-
Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
142473-98-1 (5'''-O-Feruloyl complanatoside B) Prodotti correlati
- 681158-24-7(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-2-phenylacetamide)
- 1396625-40-3(N-(4-acetylphenyl)-2-cyclobutaneamido-1,3-oxazole-4-carboxamide)
- 2101197-82-2(1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol)
- 100667-78-5(b,e-Carotene-3',8'(7'H,8'H)-dione,6,7-didehydro-5,6-dihydro-3,5,6'-trihydroxy-, (3S,5R,6R,6'S)-)
- 2228477-31-2(4-{bicyclo2.2.1hept-5-en-2-yl}-1,3-thiazol-2-amine)
- 885226-07-3(2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 2138227-29-7(3-(3-chloro-2-fluorophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine)
- 139008-21-2(Benzaldehyde, 4-fluoro-2-methoxy-5-methyl-)
- 1805422-78-9(2-Bromo-4,6-difluorobenzamide)
- 955664-23-0(2-(3-methylphenyl)-N-2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:142473-98-1)5'''-O-Feruloyl complanatoside B

Purezza:99%
Quantità:5mg
Prezzo ($):705.0